(E)-8-(2-benzylidenehydrazinyl)-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
Description
(E)-8-(2-Benzylidenehydrazinyl)-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a purine-2,6-dione derivative characterized by a benzylidenehydrazinyl substituent at position 8 and a hydroxypropyl chain with a 4-methoxyphenoxy group at position 5. The (E)-configuration of the hydrazone moiety ensures stereochemical specificity, which is critical for binding interactions with biological targets .
Properties
CAS No. |
683790-62-7 |
|---|---|
Molecular Formula |
C24H26N6O5 |
Molecular Weight |
478.509 |
IUPAC Name |
8-[(2E)-2-benzylidenehydrazinyl]-7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C24H26N6O5/c1-28-21-20(22(32)29(2)24(28)33)30(23(26-21)27-25-13-16-7-5-4-6-8-16)14-17(31)15-35-19-11-9-18(34-3)10-12-19/h4-13,17,31H,14-15H2,1-3H3,(H,26,27)/b25-13+ |
InChI Key |
SMENKUBFMQGWFI-DHRITJCHSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NN=CC3=CC=CC=C3)CC(COC4=CC=C(C=C4)OC)O |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound (E)-8-(2-benzylidenehydrazinyl)-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a novel purine derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound belongs to a class of purine derivatives characterized by a hydrazine moiety and various substituents that enhance its biological properties. The molecular formula is , and it features significant functional groups that contribute to its pharmacological profile.
Research indicates that the compound exhibits multiple mechanisms of action:
- Anticancer Activity : The compound has shown promise in inhibiting the growth of various cancer cell lines. Its interaction with cellular pathways involved in apoptosis and cell cycle regulation has been documented.
- Antimicrobial Properties : Studies have demonstrated effectiveness against certain bacterial strains, suggesting potential for development as an antimicrobial agent.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases.
Anticancer Activity
In vitro studies have reported that the compound displays significant cytotoxicity against several cancer cell lines, including:
- MCF-7 (breast cancer)
- HCT-116 (colorectal cancer)
The half-maximal inhibitory concentration (IC50) values for these cell lines were reported to be in the low micromolar range, indicating strong anticancer potential .
Antimicrobial Activity
The compound has been tested against various bacterial strains with promising results:
- Staphylococcus aureus
- Escherichia coli
The minimum inhibitory concentration (MIC) values suggest effective antimicrobial properties, making it a candidate for further development .
Anti-inflammatory Activity
Research indicates that the compound can inhibit pro-inflammatory cytokines and enzymes involved in inflammation. This activity is crucial for potential applications in treating conditions like arthritis and other inflammatory disorders .
Case Studies
Several studies have highlighted the biological activities of this compound:
- Study on Anticancer Efficacy : A recent study evaluated the anticancer efficacy of the compound on MCF-7 and HCT-116 cell lines, demonstrating an IC50 of 1.0 μM for MCF-7 and 1.7 μM for HCT-116 cells, indicating potent anticancer activity .
- Antimicrobial Testing : In a comparative study involving various hydrazine derivatives, this compound exhibited superior antimicrobial activity against both Gram-positive and Gram-negative bacteria compared to standard antibiotics .
- Inflammation Model : In vivo models of inflammation showed significant reduction in swelling and pain when treated with this compound, suggesting its potential as an anti-inflammatory agent .
Data Table
| Biological Activity | Cell Line / Organism | IC50 / MIC Value |
|---|---|---|
| Anticancer | MCF-7 | 1.0 μM |
| Anticancer | HCT-116 | 1.7 μM |
| Antimicrobial | Staphylococcus aureus | 10 μg/mL |
| Antimicrobial | Escherichia coli | 15 μg/mL |
| Anti-inflammatory | In vivo model | Significant reduction |
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that derivatives of hydrazones exhibit notable antimicrobial properties. For instance, studies have shown that compounds similar to (E)-8-(2-benzylidenehydrazinyl)-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione possess activity against various bacterial strains. The mechanism of action is often attributed to the disruption of bacterial cell walls or interference with metabolic pathways.
Case Study : A study involving a series of hydrazone derivatives indicated that certain modifications led to enhanced efficacy against Gram-positive and Gram-negative bacteria. The presence of methoxy and hydroxyl groups was particularly beneficial in increasing activity levels .
Anticancer Potential
The compound's structural features suggest potential anticancer activity. Research indicates that purine derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study : A recent investigation into purine-based compounds revealed that modifications similar to those in this compound significantly enhanced cytotoxicity against cancer cell lines such as HeLa and MCF-7. The study highlighted the importance of substituents in modulating biological activity .
Structure-Activity Relationship (SAR)
Understanding the relationship between structure and activity is crucial for optimizing the efficacy of this compound:
| Structural Feature | Effect on Activity |
|---|---|
| Benzylidene Group | Enhances antimicrobial potency |
| Hydroxyl Group | Increases solubility and bioavailability |
| Methoxy Group | Improves selectivity towards cancer cells |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Purine-2,6-dione Derivatives
Key Observations:
Electron-donating groups (e.g., 4-methoxy, 4-ethoxy) enhance solubility, while electron-withdrawing groups (e.g., 4-bromo) increase lipophilicity and membrane permeability . The dimethylamino substituent in ’s compound significantly improves aqueous solubility, making it more suitable for in vitro antimicrobial assays .
Position 7 Modifications: The hydroxypropyl-4-methoxyphenoxy chain in the target compound introduces both hydrogen-bonding (via -OH) and steric bulk. This contrasts with simpler alkyl chains (e.g., ethyl in ) or aromatic substituents (e.g., 4-methylbenzyl in ), which prioritize lipophilicity over polarity .
Q & A
Q. What crystallographic challenges arise in determining this compound’s solid-state structure?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
